N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide
Overview
Description
N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound that features a furan ring, a methoxy group, a morpholine ring, and a sulfonylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl intermediate This intermediate can be synthesized by reacting furan-2-carbaldehyde with an appropriate amine under mild conditionsFinally, the sulfonylbenzamide moiety is introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can be employed to carry out the coupling reactions under optimized conditions, leading to high-purity products with good yields .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various furan derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer properties. .
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and the sulfonylbenzamide moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also features a furan ring and has been studied for its biological activities.
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine:
Uniqueness
N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide is unique due to its combination of a furan ring, a methoxy group, a morpholine ring, and a sulfonylbenzamide moiety. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-23-16-5-4-14(26(21,22)19-6-9-24-10-7-19)11-15(16)17(20)18-12-13-3-2-8-25-13/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCXTJDYUURBEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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